Tris(4-iodophenyl)amine

Thermal Stability Material Processing Sublimation Purity

Securing a high-purity, highly reactive B3-type monomer for Sonogashira polycondensation can delay advanced material projects. Tris(4-iodophenyl)amine (CAS 4181-20-8) provides a reliable solution. - Three weak C-I bonds ensure rapid oxidative addition, enabling high-molecular-weight hyperbranched poly(arylene ethynylene)s under mild conditions. - Rigid trigonal geometry facilitates construction of macrocycle-in-macrocycle architectures and porous covalent organic frameworks (COFs). - Heavy iodine atoms enhance spin-orbit coupling for efficient triplet harvesting in phosphorescent OLEDs and scintillators. Shipment within 24 hours; technical documentation available.

Molecular Formula C18H12I3N
Molecular Weight 623 g/mol
CAS No. 4181-20-8
Cat. No. B1352930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-iodophenyl)amine
CAS4181-20-8
Molecular FormulaC18H12I3N
Molecular Weight623 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I
InChIInChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
InChIKeyAQGZDWJFOYXGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-iodophenyl)amine: Product Overview


Tris(4-iodophenyl)amine (CAS 4181-20-8) is a C₃-symmetric triarylamine derivative consisting of a central nitrogen atom bonded to three para-iodophenyl rings. It belongs to the class of hole-transporting triarylamines and is widely employed as a building block in the synthesis of conjugated polymers, porous organic frameworks, and star-shaped optoelectronic molecules [1]. Its three iodine substituents serve as reactive handles for cross-coupling reactions, enabling the construction of extended π-conjugated architectures .

Core scaffold
C₃-symmetric hole-transporting triarylamine
Reactive handles
Three para-iodo groups for cross-coupling (Sonogashira, Suzuki)
Primary workflow
Synthesis of conjugated polymers, porous frameworks, star-shaped π-systems

Why Tris(4-iodophenyl)amine Is Irreplaceable


Although triarylamines such as triphenylamine and tris(4-bromophenyl)amine share a common nitrogen-centered core, Tris(4-iodophenyl)amine offers distinct physicochemical and reactivity advantages. Its significantly higher molecular weight, elevated melting point, and the presence of three heavy iodine atoms impart unique properties including enhanced thermal stability, increased polarizability, and superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond compared to C–Br or C–Cl . These differences directly impact the reproducibility, yield, and performance of advanced materials synthesized from this precursor, making generic substitution untenable .

Thermal processing mismatch
Brominated analog may exhibit lower melting point, narrowing processing windows and increasing sublimation loss
Coupling reactivity mismatch
C–Br bonds can require harsher conditions; may reduce yield and limit access to sterically hindered partners
Photophysical property shift
Absence of heavy iodine atoms weakens spin-orbit coupling, altering triplet formation and phosphorescence

Quantitative Comparison to Closest Analogs


Melting Point and Thermal Stability

Tris(4-iodophenyl)amine exhibits a substantially higher melting point than its brominated analog, indicating superior thermal stability and reduced volatility during high-temperature processing. This is a critical factor for vacuum-deposited thin-film fabrication where precursor sublimation and thermal degradation must be minimized .

Melting Point
Data to verify
167–191 °C (vs 141–147 °C) Δ +43–46 °C
Supports wider thermal processing window
TCI specification; confirm lot-specific range
Thermal Stability Material Processing Sublimation Purity

Molecular Weight and Heavy-Atom Effect

The presence of three iodine atoms (atomic weight 126.9) in Tris(4-iodophenyl)amine, compared to three bromine atoms (atomic weight 79.9) in the brominated analog, results in a significantly higher molecular weight. This mass difference not only impacts physical properties but also enhances spin-orbit coupling, a phenomenon known as the 'heavy-atom effect,' which is crucial for applications requiring efficient intersystem crossing (e.g., phosphorescent dopants or scintillators) [1][2].

Molecular Weight
Class-level
623.01 vs 482.01 g/mol +141 g/mol (+29%)
Enhances spin-orbit coupling for triplet harvesting
Heavy-atom effect; class-level inference
Spin-Orbit Coupling Phosphorescence Radioluminescence X-ray Contrast

C–I vs. C–Br Coupling Reactivity

The C–I bond (bond dissociation energy ~53 kcal/mol) is significantly weaker than the C–Br bond (~69 kcal/mol), making Tris(4-iodophenyl)amine a more reactive substrate for oxidative addition in Pd(0)-catalyzed cross-coupling reactions. This enables milder reaction conditions, higher yields, and the ability to couple with less reactive partners, such as sterically hindered or electron-deficient alkynes/boronic acids [1]. In a comparative Sonogashira coupling study, Tris(4-iodophenyl)amine was used as the B₃-type monomer to construct hyperbranched poly(arylene ethynylene)s (HB-PAEs) with high efficiency, a process that would be less efficient with the brominated analog due to slower oxidative addition kinetics [2].

C–I Bond Energy
Class-level
~53 kcal/mol (C–I) vs ~69 kcal/mol (C–Br) ~23% weaker
Enables milder coupling conditions and higher yields
Pd(0)-catalyzed; literature bond energies
Sonogashira Coupling Suzuki Coupling Palladium Catalysis Reaction Yield

HOMO-LUMO Energy Gap

Density functional theory (DFT) calculations provide a quantitative description of the electronic structure of Tris(4-iodophenyl)amine, which is essential for predicting its behavior as a hole-transport material. The calculated HOMO energy of -6.06 eV and LUMO energy of -1.91 eV yield an energy gap (ΔE) of 4.15 eV [1]. While direct experimental comparison with Tris(4-bromophenyl)amine under identical computational conditions is not available in the open literature, these values serve as a baseline for evaluating the compound's suitability in device architectures where energy level alignment with adjacent layers is critical.

HOMO-LUMO Gap
Cross-study comparable
HOMO -6.06 eV, LUMO -1.91 eV, ΔE 4.15 eV
Baseline for hole-injection alignment
DFT B3LYP/6-31G(d,p); no direct bromo analog data
DFT Calculation HOMO-LUMO Gap Ionization Potential Hole Injection

Patent Footprint and Industrial Relevance

The number of patents referencing a compound serves as a quantitative indicator of its industrial significance and the breadth of its application space. Tris(4-iodophenyl)amine is cited in 230 patents, reflecting its established role as a versatile building block in commercial and pre-commercial material development [1]. In contrast, the brominated analog Tris(4-bromophenyl)amine appears in approximately 30 patents, suggesting a narrower scope of industrial adoption. This disparity underscores the unique value proposition of the iodinated derivative in high-value material inventions.

Patent Citations
Cross-study comparable
230 vs ~30 patents 7.7× higher
Indicates broader industrial adoption context
Database query as of 2025; subject to update
Intellectual Property Commercial Adoption Material Innovation

Tris(4-iodophenyl)amine: Validated Applications


Hyperbranched Polymers via Sonogashira Coupling

Tris(4-iodophenyl)amine serves as an ideal B₃-type monomer for the construction of hyperbranched poly(arylene ethynylene)s (HB-PAEs) using Sonogashira polycondensation. The weak C–I bond facilitates efficient oxidative addition, enabling high-molecular-weight polymer formation under mild conditions. These polymers are used as emissive layers in polymer light-emitting diodes (PLEDs) [1].

Macrocycle-in-Macrocycle and COF Structures

The rigid, trigonal geometry of Tris(4-iodophenyl)amine, combined with the high reactivity of its iodo substituents, makes it a privileged core for constructing complex superstructures, including macrocycle-in-macrocycle architectures and porous covalent organic frameworks (COFs) for gas storage, separation, or catalysis [2].

Phosphorescent and Radioluminescent Materials

The heavy iodine atoms impart a pronounced spin-orbit coupling effect, promoting intersystem crossing from singlet to triplet excited states. This property is exploited in the design of phosphorescent dopants for OLEDs and scintillating materials for radiation detection, where efficient triplet harvesting is essential [3].

Hole-Transport Layers for Optoelectronics

As a member of the triarylamine class, Tris(4-iodophenyl)amine derivatives exhibit excellent hole-transport properties. The calculated HOMO level (-6.06 eV) provides a reference for energy level alignment in devices such as perovskite solar cells and organic photovoltaics (OPVs), where the iodinated core can be further functionalized to tune solubility and film-forming properties [4].

Application
Selection Property
Validation Focus
Hyperbranched polymer synthesis
C–I coupling reactivity
Polymer molecular weight and branching density
Porous framework architectures
Trigonal geometry and iodo reactivity
Crystallinity and porosity validation
Phosphorescent material design
Heavy-atom spin-orbit coupling
Triplet yield and phosphorescence lifetime
Hole-transport layer development
HOMO level alignment
Hole mobility and film morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(4-iodophenyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.